molecular formula C8H8N3NaO2 B12758821 2H-Imidazo(4,5-b)pyridin-2-one, 1,3-dihydro-3-acetyl-, sodium salt CAS No. 85930-03-6

2H-Imidazo(4,5-b)pyridin-2-one, 1,3-dihydro-3-acetyl-, sodium salt

Cat. No.: B12758821
CAS No.: 85930-03-6
M. Wt: 201.16 g/mol
InChI Key: PKZVCFSCABUAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Imidazo(4,5-b)pyridin-2-one, 1,3-dihydro-3-acetyl-, sodium salt is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazo(4,5-b)pyridin-2-one, 1,3-dihydro-3-acetyl-, sodium salt typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base, followed by acetylation and subsequent treatment with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-Imidazo(4,5-b)pyridin-2-one, 1,3-dihydro-3-acetyl-, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional functional groups, while reduction can lead to the formation of reduced imidazo[4,5-b]pyridine compounds.

Scientific Research Applications

2H-Imidazo(4,5-b)pyridin-2-one, 1,3-dihydro-3-acetyl-, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Imidazo(4,5-b)pyridin-2-one, 1,3-dihydro-3-acetyl-, sodium salt involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Imidazo(4,5-b)pyridin-2-one, 1,3-dihydro-3-acetyl-, sodium salt is unique due to its specific fusion of imidazole and pyridine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

85930-03-6

Molecular Formula

C8H8N3NaO2

Molecular Weight

201.16 g/mol

IUPAC Name

sodium;3-acetyl-1,5-dihydroimidazo[4,5-b]pyridin-4-id-2-one

InChI

InChI=1S/C8H8N3O2.Na/c1-5(12)11-7-6(10-8(11)13)3-2-4-9-7;/h2-3H,4H2,1H3,(H,10,13);/q-1;+1

InChI Key

PKZVCFSCABUAQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CC[N-]2)NC1=O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.